4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol
Overview
Description
4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzo[b]thiophene ring system attached to a piperazine ring, which is further linked to a butanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol typically involves multiple steps, starting with the construction of the benzo[b]thiophene core This can be achieved through a cyclization reaction of appropriate precursors such as thiophene derivatives
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol can be utilized to study receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: This compound has shown potential in the development of pharmaceuticals, particularly in the treatment of central nervous system disorders. Its ability to act as a dopamine D₂ receptor partial agonist and a serotonin 5-HT₂A receptor antagonist makes it a candidate for treating conditions such as schizophrenia.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism by which 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. As a dopamine D₂ receptor partial agonist, it modulates dopamine signaling pathways, which are crucial in the regulation of mood and behavior. Additionally, its antagonistic action on serotonin 5-HT₂A receptors helps in the modulation of serotonin levels, contributing to its therapeutic effects.
Comparison with Similar Compounds
7-[4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one: This compound shares a similar structural framework but includes a quinolin-2-one moiety, which imparts different pharmacological properties.
4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol hydrochloride: This is a salt form of the compound, which may have different solubility and stability characteristics.
Uniqueness: this compound stands out due to its specific combination of functional groups and its ability to interact with multiple receptor types, making it a versatile compound in both research and therapeutic applications.
Properties
IUPAC Name |
4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-12-2-1-7-17-8-10-18(11-9-17)15-4-3-5-16-14(15)6-13-20-16/h3-6,13,19H,1-2,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIXUCQCQUCNGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C3C=CSC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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